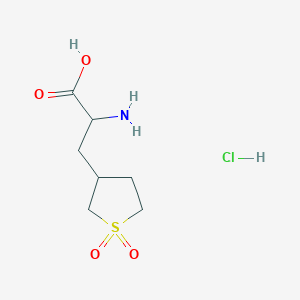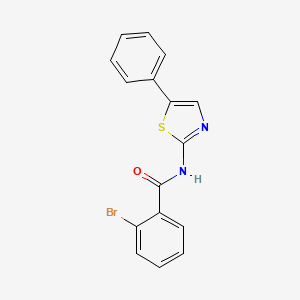
2-溴-N-(5-苯基-1,3-噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(5-phenylthiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C18H12BrN3OS. This compound is known for its potential biological activity and has garnered significant attention in scientific research due to its unique chemical structure and properties.
科学研究应用
2-Bromo-N-(5-phenylthiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential antibacterial activity, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a subject of interest in cancer research.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
Target of Action
Thiazole derivatives have been reported to interact with a variety of targets, including enzymes and receptors in biological systems . For instance, some thiazole compounds have been found to interact with topoisomerase II .
Mode of Action
Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . For example, Voreloxin, a thiazole compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds in general can activate or inhibit various biochemical pathways . For instance, some thiazole compounds have been found to interact with topoisomerase II, affecting the DNA replication pathway .
Pharmacokinetics
Thiazole compounds are known to have varying solubility properties, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole compounds suggest that their action could be influenced by the solvent environment .
准备方法
The synthesis of 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-bromo-N-(5-phenylthiazol-2-yl)acetamide with various reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The yield of the compound can vary depending on the specific reaction conditions employed .
化学反应分析
2-Bromo-N-(5-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
2-Bromo-N-(5-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but has different substituents on the thiazole ring.
2-Bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This derivative has shown analgesic activity and differs in its functional groups and biological effects.
The uniqueness of 2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-9-5-4-8-12(13)15(20)19-16-18-10-14(21-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKUEWBQUFVGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
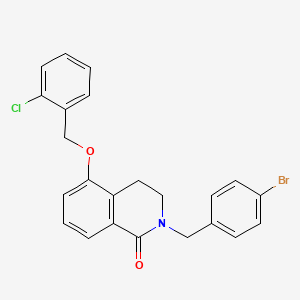

![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2426303.png)
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426305.png)
![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2426306.png)
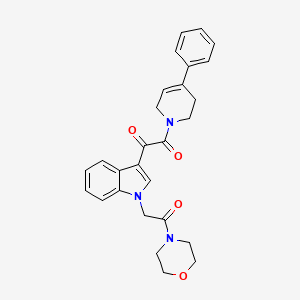
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)pyrimidin-4-amine](/img/structure/B2426309.png)
![ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426310.png)
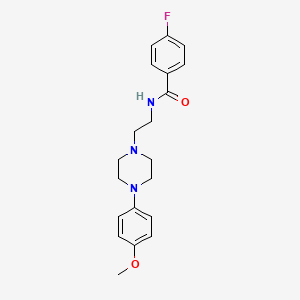
![6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile](/img/structure/B2426314.png)
![3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2426315.png)
